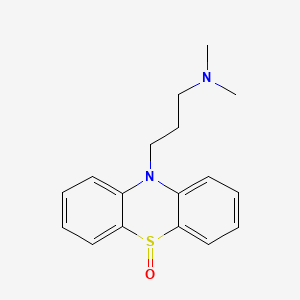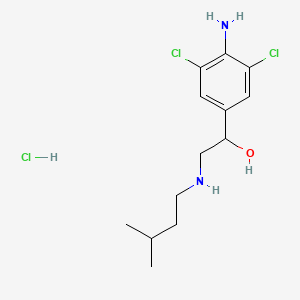
メタフルオキセチン塩酸塩
概要
説明
Meta Fluoxetine Hydrochloride is a chemical compound closely related to Fluoxetine Hydrochloride, which is widely known as an antidepressant under the brand name Prozac. Meta Fluoxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) that is used in the treatment of major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder. It functions by increasing the levels of serotonin in the brain, which helps improve mood and reduce anxiety.
科学的研究の応用
Meta Fluoxetine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a scaffold for designing tandem molecular antioxidants and green catalysts.
Biology: It is studied for its effects on serotonin levels and its potential neuroprotective properties.
Medicine: It is used in the treatment of various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.
Industry: It is employed in the development of new pharmaceuticals and therapeutic agents
Safety and Hazards
将来の方向性
Fluoxetine has been used successfully in several diseases for its favorable safety/efficacy ratio . Future directions for study will involve new sequencing and combinations of current treatment modalities in addition to exploration of other factors including biomarkers, resiliency, and risk factors to inform novel treatment options for this population .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Meta Fluoxetine Hydrochloride involves multiple steps, starting from the basic building blocks. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-trifluoromethylphenol with epichlorohydrin to form an epoxide intermediate.
Nucleophilic Substitution: The epoxide intermediate is then reacted with N-methyl-3-phenylpropan-1-amine under basic conditions to form the desired product.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of Meta Fluoxetine Hydrochloride typically employs continuous flow processing techniques to enhance efficiency and yield. Flow chemistry allows for better control over reaction conditions, leading to higher purity and reduced production time .
化学反応の分析
Types of Reactions: Meta Fluoxetine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as seleninic acid and cinnamylamine.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different substituents replacing the trifluoromethyl group
作用機序
Meta Fluoxetine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin in the presynaptic terminal. This results in increased levels of serotonin in the synaptic cleft, which enhances serotoninergic neurotransmission. The compound binds to the serotonin transporter with high affinity, preventing the reabsorption of serotonin into the presynaptic neuron. This leads to prolonged serotonin activity, which helps alleviate symptoms of depression and anxiety .
類似化合物との比較
Fluoxetine Hydrochloride:
Citalopram: Another SSRI used in the treatment of depression.
Escitalopram: An enantiomer of citalopram with similar therapeutic effects.
Fluvoxamine: An SSRI used primarily for obsessive-compulsive disorder.
Paroxetine: An SSRI used for depression, anxiety disorders, and PTSD.
Sertraline: An SSRI used for depression, anxiety, and PTSD.
Uniqueness: Meta Fluoxetine Hydrochloride is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and potentially different therapeutic effects compared to other SSRIs. Its meta isomer and related compounds have been studied for their distinct chemical and pharmacological profiles .
特性
IUPAC Name |
N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-11-10-16(13-6-3-2-4-7-13)22-15-9-5-8-14(12-15)17(18,19)20;/h2-9,12,16,21H,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRCCLNIWABPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724575 | |
| Record name | N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79088-29-2 | |
| Record name | N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079088292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79088-29-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-3-PHENYL-3-((ALPHA, ALPHA, ALPHA-TRIFLUORO-M-TOLYL)OXY)PROPYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWA0C3II9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride](/img/structure/B602236.png)


